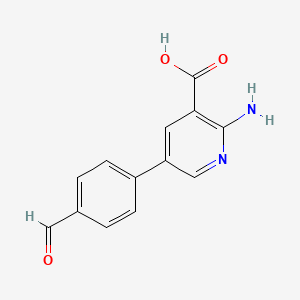

![molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5](/img/structure/B596100.png)

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

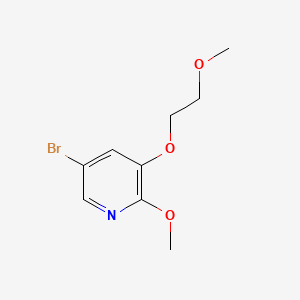

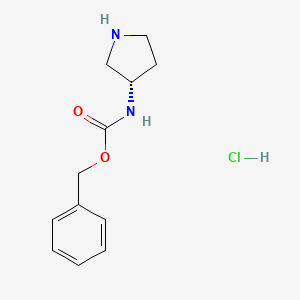

“4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is a carbobicyclic compound that is a derivative of bicyclo[3.1.0]hexane. It is substituted at the 2-pro-S, 4-pro-S and 5-pro-R positions by thymin-1-yl, hydroxy, and hydroxymethyl groups, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its bicyclic nature. It contains a six-membered ring fused with a three-membered ring. The molecule is substituted at specific positions, which adds to its complexity .Applications De Recherche Scientifique

Synthesis of Chiral Derivatives : This compound and its derivatives, such as chiral pyrrolidine derivatives, are synthesized starting from (S)-pyroglutamic acid, with applications in stereochemical studies (Nagasaka & Imai, 1997).

Stereocontrolled Synthesis : Studies have focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, highlighting its importance in organic synthesis (Krow et al., 2002).

Synthesis of Azetidin-2-ones : The compound serves as a building block for carbapenem nuclei, used in the synthesis of azetidin-2-ones having acetic acid or acylmethyl side-chains (Katagiri et al., 1986).

Development of Analgesic Agents : It has been utilized in the synthesis of nonnarcotic analgesic agents, specifically in the series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating its potential in pharmaceutical applications (Epstein et al., 1981).

Aromatase Inhibitory Activity : Novel derivatives of this compound have been synthesized and tested for their in vitro inhibition of human placental aromatase, an enzyme crucial in estrogen synthesis, indicating its potential in cancer treatment (Staněk et al., 1991).

Antidepressant Applications : Certain derivatives have shown marked antidepressant activity and potential therapeutic utility in the treatment of depression (Nirogi et al., 2020).

DNA-Cleavage Activity : Derivatives have been designed with DNA-cleavage activity, important in the study of DNA interactions and potential drug development (Miyashita et al., 2002).

Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from the compound, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).

Orientations Futures

The future directions for research on “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields such as medicinal chemistry. The development of new synthetic methods and the discovery of novel reactions involving this compound could also be areas of future research .

Propriétés

IUPAC Name |

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFGTQFZSUPXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940248 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187742-07-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

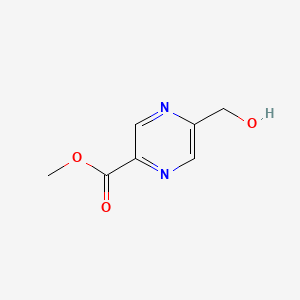

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

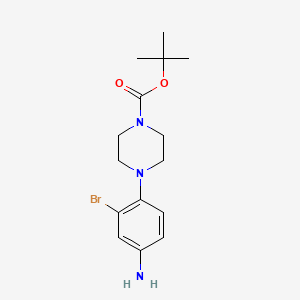

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

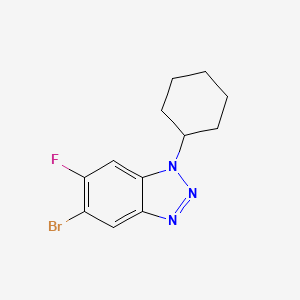

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)